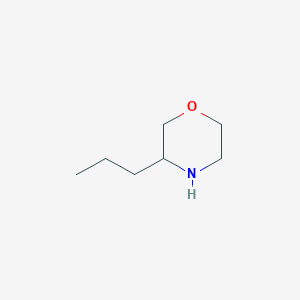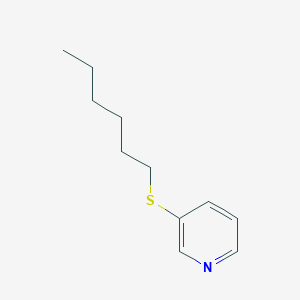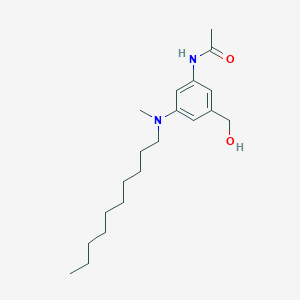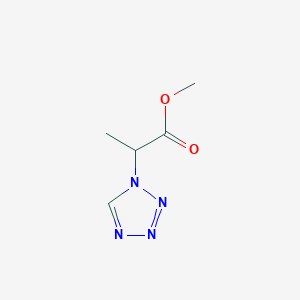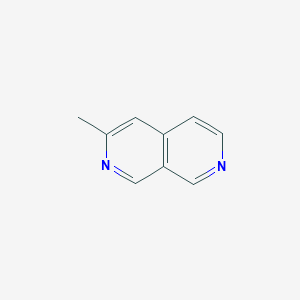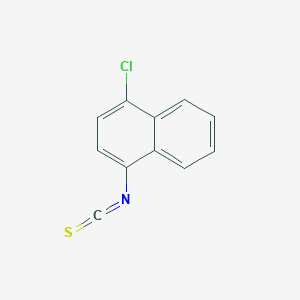
Isothiocyanic acid, 4-chloro-1-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiocyanic acid, 4-chloro-1-naphthyl ester, also known as SIN-1, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is widely used in biochemical and physiological studies as it is capable of generating nitric oxide (NO) in cells and tissues. SIN-1 has also been shown to have potential therapeutic applications in various diseases, making it an attractive target for further research.
Mecanismo De Acción
Isothiocyanic acid, 4-chloro-1-naphthyl ester generates NO through a reaction with oxygen, resulting in the formation of nitrite and nitrate. This reaction occurs in the presence of water and is catalyzed by the enzyme nitric oxide synthase (NOS). The NO generated by Isothiocyanic acid, 4-chloro-1-naphthyl ester can then interact with various targets in cells and tissues, leading to changes in physiological function.
Efectos Bioquímicos Y Fisiológicos
Isothiocyanic acid, 4-chloro-1-naphthyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, Isothiocyanic acid, 4-chloro-1-naphthyl ester has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Isothiocyanic acid, 4-chloro-1-naphthyl ester in lab experiments is its ability to generate NO in a controlled manner. This allows researchers to investigate the effects of NO on various physiological processes without the need for complex experimental setups. However, one limitation of using Isothiocyanic acid, 4-chloro-1-naphthyl ester is its potential to generate reactive oxygen species (ROS) in cells and tissues. ROS can have damaging effects on cells and tissues and can interfere with the interpretation of experimental results.
Direcciones Futuras
There are numerous potential future directions for research involving Isothiocyanic acid, 4-chloro-1-naphthyl ester. One area of interest is its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further investigation into the mechanism of action of Isothiocyanic acid, 4-chloro-1-naphthyl ester and its effects on NO signaling pathways could lead to the development of new drugs targeting NO signaling. Finally, the development of new methods for the synthesis of Isothiocyanic acid, 4-chloro-1-naphthyl ester could lead to improved efficiency and safety in its use in scientific research.
Métodos De Síntesis
Isothiocyanic acid, 4-chloro-1-naphthyl ester is synthesized through the reaction of 4-chloro-1-naphthol with thiophosgene. This reaction results in the formation of Isothiocyanic acid, 4-chloro-1-naphthyl ester and hydrogen chloride gas. The synthesis of Isothiocyanic acid, 4-chloro-1-naphthyl ester requires careful handling and should only be performed by trained professionals due to the hazardous nature of the reactants involved.
Aplicaciones Científicas De Investigación
Isothiocyanic acid, 4-chloro-1-naphthyl ester has been widely used in scientific research for its ability to generate NO in cells and tissues. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. The ability to generate NO using Isothiocyanic acid, 4-chloro-1-naphthyl ester has led to its use in numerous studies investigating the role of NO in various physiological and pathological conditions. Isothiocyanic acid, 4-chloro-1-naphthyl ester has also been used as a tool to investigate the mechanism of action of drugs that affect NO signaling.
Propiedades
Número CAS |
101670-65-9 |
|---|---|
Nombre del producto |
Isothiocyanic acid, 4-chloro-1-naphthyl ester |
Fórmula molecular |
C11H6ClNS |
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
Clave InChI |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Otros números CAS |
101670-65-9 |
Sinónimos |
1-chloro-4-isothiocyanato-naphthalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



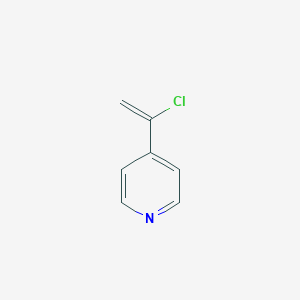
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
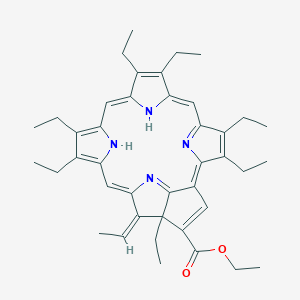
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
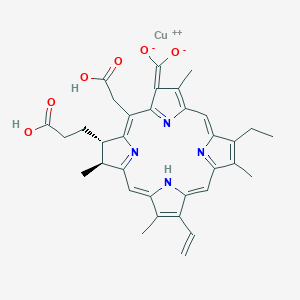
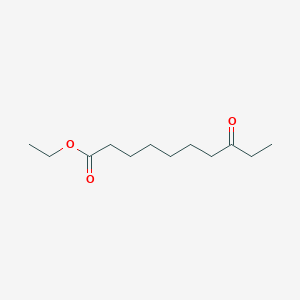
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
